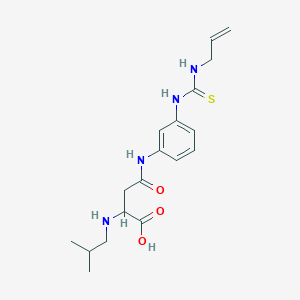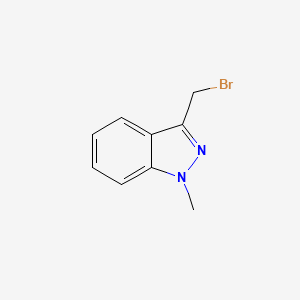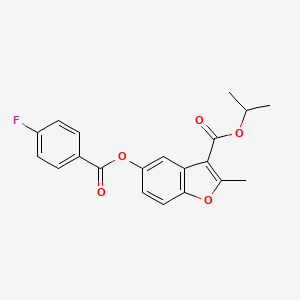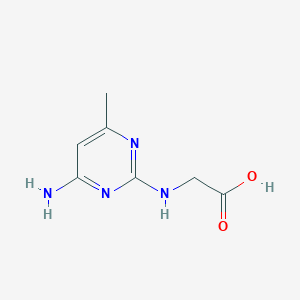
2-benzyl-N-(3-phénylpropyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide, also known as BPMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPMP is a morpholine derivative that has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties.
Mécanisme D'action
The mechanism of action of 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in tumor growth, inflammation, and pain. 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide has been shown to reduce pain and inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide is its versatility in the lab. It can be easily synthesized using a variety of methods and can be used for a range of applications, from basic research to drug development. However, one of the limitations of 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide in humans.
Orientations Futures
There are many potential future directions for the study of 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide. One area of research could focus on the development of 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide as a therapeutic agent for the treatment of cancer, inflammation, and pain. Another area of research could focus on the development of new synthesis methods for 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide that are more efficient and cost-effective. Finally, further studies are needed to determine the safety and efficacy of 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide in humans, which could lead to the development of new drugs that target these conditions.
Méthodes De Synthèse
2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of morpholine with benzyl bromide and 3-phenylpropylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide.
Applications De Recherche Scientifique
- Activité antivirale Les chercheurs ont exploré le potentiel antiviral des dérivés de l'indole, y compris le 2-benzyl-N-(3-phénylpropyl)morpholine-4-carboxamide. Par exemple: Le composé méthyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate a démontré une activité inhibitrice contre la grippe A avec une CI50 de 7,53 μmol/L et une valeur d'indice de sélectivité (IS) élevée contre le virus CoxB3 .
En résumé, le this compound est prometteur dans divers domaines scientifiques, mais des études supplémentaires sont nécessaires pour élucider pleinement son potentiel. Les chercheurs devraient explorer ses propriétés pharmacologiques, son mécanisme d'action et ses applications thérapeutiques . Si vous avez besoin d'informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander !
Propriétés
IUPAC Name |
2-benzyl-N-(3-phenylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(22-13-7-12-18-8-3-1-4-9-18)23-14-15-25-20(17-23)16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDZIMWPLVMECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCCCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2443394.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2443398.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)
![Ethyl 1-(1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2443403.png)
![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2443406.png)
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)
